N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide
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Overview
Description
“N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This compound also contains a piperidine ring and a pyrazole ring, both of which are common structures in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. The benzotriazole moiety could be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The piperidine ring could be formed via a cyclization reaction, and the pyrazole ring could be synthesized from hydrazine and a suitable diketone . The final compound could then be assembled via a series of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The benzotriazole moiety is a bicyclic structure with three consecutive nitrogen atoms in one of the rings . The piperidine and pyrazole rings add further complexity to the structure.Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The benzotriazole moiety is known to react with carboxylic acids to form N-acylbenzotriazoles . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrazole ring could participate in reactions at the carbon between the two nitrogen atoms, such as Michael addition or cycloaddition reactions .properties
IUPAC Name |
N-[2-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c27-18(12-1-2-12)21-17-5-8-20-26(17)14-6-9-25(10-7-14)19(28)13-3-4-15-16(11-13)23-24-22-15/h3-5,8,11-12,14H,1-2,6-7,9-10H2,(H,21,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABONPNEYQGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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